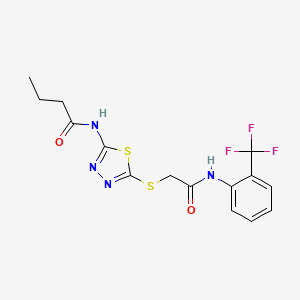

N-(5-((2-氧代-2-((2-(三氟甲基)苯基)氨基)乙基硫代)-1,3,4-噻二唑-2-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

DNA-Groove Binding Agents

The compound exhibits a serendipitous regioselective synthesis of DNA targeting agents. Specifically, it leads to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles through a one-pot cascade reaction. These molecules have the potential to bind to DNA grooves, making them valuable for cancer treatment and other therapeutic applications . The unique features of this protocol include facile scalability, excellent atom economy, and the use of readily available starting reactants.

Anticancer Properties

The synthesized analogs have been screened for their ability to bind with DNA duplexes. Notably, compound 14m demonstrates strong binding affinity to double-helical DNA, particularly within the minor groove. This interaction results in the formation of a stable complex, making it a promising candidate for cancer therapy .

Drug Development

Organofluorine compounds, especially those containing the trifluoromethyl (CF3) group, play a crucial role in drug development. The integration of CF3 with 1,2,4-triazoles enhances their pharmacological properties. This compound’s electron-withdrawing properties and hydrophobic surface area contribute to its potential as a drug candidate .

Agrochemical Applications

Trifluoromethyl-substituted 3-mercapto [1,2,4]triazole derivatives have drawn attention due to their diverse applications. These include anti-inflammatory, analgesic, antifungal, antibacterial, and antioxidant properties. Researchers explore their potential as agrochemicals and bioactive agents .

Chemoproteomics and Ligandability Studies

The compound N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide serves as a cysteine-reactive small-molecule fragment for chemoproteomic studies. It allows researchers to investigate traditionally druggable proteins as well as “undruggable” targets. Such studies are essential for understanding protein function and identifying potential drug targets .

Other Applications

While the above fields highlight key applications, further research may uncover additional uses for this compound. Its unique structure and functional groups make it an intriguing subject for exploration in various scientific contexts.

作用机制

Target of Action

The primary target of this compound is DNA, specifically the minor groove of the DNA duplex . This interaction with DNA is crucial for its function and efficacy.

Mode of Action

The compound interacts with its target, the DNA duplex, by binding within the minor groove . This binding results in the formation of a stable complex through static quenching . The compound demonstrates a strong binding affinity with double-helical DNA .

Biochemical Pathways

The compound’s interaction with DNA affects the biochemical pathways involved in DNA replication and transcription. By binding to the minor groove of the DNA duplex, it can potentially influence the process of DNA replication and transcription, thereby affecting the downstream effects such as protein synthesis .

Result of Action

The result of the compound’s action is the formation of a stable complex with double-helical DNA, particularly within the minor groove . This interaction can potentially influence DNA replication and transcription, leading to changes at the molecular and cellular levels .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound was found to interact with calf thymus DNA at a physiological temperature of 37°C

属性

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O2S2/c1-2-5-11(23)20-13-21-22-14(26-13)25-8-12(24)19-10-7-4-3-6-9(10)15(16,17)18/h3-4,6-7H,2,5,8H2,1H3,(H,19,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESLDSFIPVFAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)

![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2773918.png)

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)

![Cyclopent-3-en-1-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2773925.png)